molecular formula C19H18N4O3S B2763971 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 391868-09-0

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Cat. No.: B2763971
CAS No.: 391868-09-0
M. Wt: 382.44
InChI Key: NKZQFMQEHNIGNI-UHFFFAOYSA-N
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Description

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, an isopropylphenyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of Isopropylphenyl Group: The isopropylphenyl group is introduced via a substitution reaction, often using isopropylphenyl halides and suitable catalysts.

    Introduction of Nitrophenyl Group: The nitrophenyl group is incorporated through nitration reactions, where nitro compounds are used as reagents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-aminophenyl)urea.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has investigated its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea can be compared with other thiazole derivatives and nitrophenyl compounds. Similar compounds include:

    1-(4-(4-Methylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea: This compound has a methyl group instead of an isopropyl group, which may affect its chemical properties and biological activity.

    1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-aminophenyl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12(2)13-3-5-14(6-4-13)17-11-27-19(21-17)22-18(24)20-15-7-9-16(10-8-15)23(25)26/h3-12H,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZQFMQEHNIGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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